molecular formula C4H12N2 B13341832 1,3-Butanediamine, (S)- CAS No. 25139-83-7

1,3-Butanediamine, (S)-

Cat. No.: B13341832
CAS No.: 25139-83-7
M. Wt: 88.15 g/mol
InChI Key: RGTXVXDNHPWPHH-BYPYZUCNSA-N
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Description

1,3-Butanediamine, (S)-, also known as (S)-1,3-diaminobutane, is an organic compound with the molecular formula C₄H₁₂N₂. It is a chiral diamine, meaning it has two amino groups (-NH₂) attached to a butane backbone. This compound is of interest due to its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Butanediamine, (S)- can be synthesized through several methods. One common approach involves the reduction of 1,3-dinitrobutane using hydrogen gas in the presence of a metal catalyst such as palladium on carbon. Another method includes the reductive amination of 1,3-butanedione with ammonia or primary amines in the presence of reducing agents like sodium borohydride.

Industrial Production Methods

Industrial production of 1,3-butanediamine, (S)- often involves the catalytic hydrogenation of 1,3-dinitrobutane. This process is carried out under high pressure and temperature conditions to achieve high yields and purity. The use of renewable carbon sources for the production of diamines is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1,3-Butanediamine, (S)- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted diamines and amides.

Scientific Research Applications

1,3-Butanediamine, (S)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-butanediamine, (S)- involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. The presence of two amino groups allows it to form stable complexes with metal ions, which can be utilized in catalysis and material science applications.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diaminopropane: Similar in structure but with amino groups on adjacent carbon atoms.

    1,4-Butanediamine: Has amino groups on the terminal carbon atoms of the butane chain.

    1,5-Pentanediamine: Contains an additional carbon atom in the backbone compared to 1,3-butanediamine.

Uniqueness

1,3-Butanediamine, (S)- is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds. Its specific arrangement of amino groups allows for distinct reactivity and interaction with other molecules, making it a versatile compound in various chemical and industrial processes .

Properties

CAS No.

25139-83-7

Molecular Formula

C4H12N2

Molecular Weight

88.15 g/mol

IUPAC Name

(3S)-butane-1,3-diamine

InChI

InChI=1S/C4H12N2/c1-4(6)2-3-5/h4H,2-3,5-6H2,1H3/t4-/m0/s1

InChI Key

RGTXVXDNHPWPHH-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](CCN)N

Canonical SMILES

CC(CCN)N

Origin of Product

United States

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